molecular formula C6H6F2OS B7467373 2-(Difluoromethylsulfanylmethyl)furan

2-(Difluoromethylsulfanylmethyl)furan

Cat. No.: B7467373
M. Wt: 164.18 g/mol
InChI Key: JRWKDFLEGHXAAZ-UHFFFAOYSA-N
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Description

2-(Difluoromethylsulfanylmethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with a difluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethylsulfanylmethyl)furan typically involves the introduction of a difluoromethylsulfanyl group to a furan ring. One common method is the reaction of furan with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethylsulfanylmethyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The difluoromethylsulfanyl group can be reduced to a methylsulfanyl group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of difluoromethylsulfanyl-substituted furanones.

    Reduction: Formation of 2-(methylsulfanylmethyl)furan.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

2-(Difluoromethylsulfanylmethyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethylsulfanylmethyl)furan involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

    2-(Methylsulfanylmethyl)furan: Lacks the difluoromethyl group, resulting in different chemical reactivity and biological activity.

    2-(Trifluoromethylsulfanylmethyl)furan: Contains an additional fluorine atom, which can alter its electronic properties and reactivity.

Uniqueness: 2-(Difluoromethylsulfanylmethyl)furan is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.

Properties

IUPAC Name

2-(difluoromethylsulfanylmethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2OS/c7-6(8)10-4-5-2-1-3-9-5/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKDFLEGHXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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